Cas no 851403-07-1 (N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide)

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide is a synthetic organic compound featuring a quinolinone core linked to a nitro-substituted benzamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of the 6,7-dimethylquinolin-2-one scaffold may enhance binding affinity in target interactions, while the nitro and methyl groups on the benzamide fragment offer opportunities for further functionalization. The compound's well-defined heterocyclic framework makes it suitable for research in drug discovery, especially in the development of kinase inhibitors or anti-inflammatory agents. Its synthetic versatility and structural complexity underscore its value in exploratory pharmaceutical applications.
N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide structure
851403-07-1 structure
Product name:N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide
CAS No:851403-07-1
MF:C21H21N3O4
MW:379.409145116806
CID:5970678
PubChem ID:3408210

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide
    • N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methyl-3-nitrobenzamide
    • Benzamide, N-[2-(1,2-dihydro-6,7-dimethyl-2-oxo-3-quinolinyl)ethyl]-4-methyl-3-nitro-
    • HMS2543K14
    • N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
    • EU-0091612
    • F0611-0078
    • 851403-07-1
    • SMR000237686
    • CHEMBL1499646
    • AB00669267-01
    • AKOS024586925
    • MLS000697191
    • Inchi: 1S/C21H21N3O4/c1-12-4-5-15(11-19(12)24(27)28)20(25)22-7-6-16-10-17-8-13(2)14(3)9-18(17)23-21(16)26/h4-5,8-11H,6-7H2,1-3H3,(H,22,25)(H,23,26)
    • InChI Key: BQZRAZXVWNUUIA-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC2=C(NC1=O)C=C(C)C(C)=C2)(=O)C1=CC=C(C)C([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 379.15320616g/mol
  • Monoisotopic Mass: 379.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 657
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.251±0.06 g/cm3(Predicted)
  • Boiling Point: 623.1±55.0 °C(Predicted)
  • pka: 11?+-.0.70(Predicted)

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0611-0078-15mg
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0611-0078-50mg
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0611-0078-20mg
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0611-0078-30mg
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0611-0078-5μmol
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0611-0078-10μmol
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0611-0078-20μmol
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0611-0078-2mg
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0611-0078-4mg
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0611-0078-25mg
N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide
851403-07-1 90%+
25mg
$109.0 2023-05-17

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide Related Literature

Additional information on N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide (CAS No. 851403-07-1): A Comprehensive Overview

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide (CAS No. 851403-07-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of quinoline and benzamide, characterized by its unique structural features and potential biological activities.

The molecular structure of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide includes a quinoline ring system substituted with methyl groups at the 6 and 7 positions, an oxo group at the 2 position, and a nitrobenzamide moiety. The presence of these functional groups imparts specific chemical properties and biological activities that make it a valuable compound for various applications in drug discovery and development.

Recent studies have highlighted the potential therapeutic applications of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide. One of the key areas of interest is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a promising candidate for the treatment of inflammatory diseases.

Additionally, N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, a study published in Cancer Research found that this compound effectively inhibited the growth of human breast cancer cells by downregulating the expression of Bcl-xL and upregulating Bax proteins.

The pharmacokinetic properties of N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-4-methyl-3-nitrobenzamide have also been studied to evaluate its suitability for clinical use. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life, making it a viable option for oral administration. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in humans.

In terms of synthetic routes, several methods have been developed to synthesize N-2-(6,7-dimethyl-2-o xo -1 , 2 -d i hy dro q uin olin -3 -y l ) e th yl -4 -m eth yl -3 -n i tr o b enza m ide. One common approach involves the condensation of 6,7-dimethylquinolinone with an appropriate amine followed by nitration of the resulting intermediate. These synthetic strategies are crucial for large-scale production and commercialization of the compound.

The safety profile of N - 2 -( 6 , 7 -d im e th y l - 2 - ox o - 1 , 2 -d i hy dr o q uin olin - 3 -y l ) e th yl -4 -m eth yl -3 -n i tr o b enza m ide has been extensively evaluated in preclinical studies. Toxicological assessments have shown that it is generally well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new drug candidate, comprehensive safety evaluations are essential before advancing to clinical trials.

In conclusion, N - 2 -( 6 , 7 -d im e th y l - 2 - ox o - 1 , 2 -d i hy dr o q uin olin - 3 -y l ) e th yl -4 -m eth yl -3 -n i tr o b enza m ide (CAS No. 851403-07–1) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in various medical conditions. As more data become available from clinical trials and further studies, this compound may prove to be a valuable addition to the arsenal of drugs used in modern medicine.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd